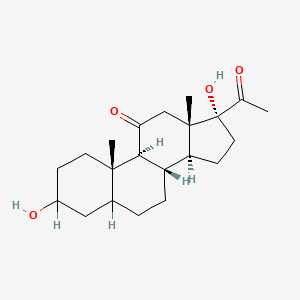

3,17-Dihydroxypregnane-11,20-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56193-64-7 |

|---|---|

Molecular Formula |

C21H32O4 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

(8S,9S,10S,13S,14S,17R)-17-acetyl-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C21H32O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13-16,18,23,25H,4-11H2,1-3H3/t13?,14?,15-,16-,18+,19-,20-,21-/m0/s1 |

InChI Key |

AYEXSTRNLGYBSQ-WKIOYHTKSA-N |

SMILES |

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)O |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O |

Synonyms |

5 beta-pregnane-3 alpha,17 alpha-diol-11,20-dione 5alpha-pregnane-3alpha,17alpha-diol-20-one pregnane-3,17-diol-11,20-dione pregnane-3,17-diol-11,20-dione, (3alpha,5alpha)-isomer pregnane-3,17-diol-11,20-dione, (3alpha,5beta)-isomer pregnane-3,17-diol-11,20-dione, (3beta,5alpha)-isome |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 3,17 Dihydroxypregnane 11,20 Dione

Enzymatic Precursors and Metabolic Origin of 3,17-Dihydroxypregnane-11,20-dione

The biosynthesis of this compound originates from foundational steroid precursors, primarily pregnenolone (B344588) and progesterone (B1679170). These are transformed through a series of enzymatic modifications.

Conversion from Pregnenolone and Progesterone Derivatives

The journey from cholesterol to this compound begins with the formation of pregnenolone. nih.gov Pregnenolone is a pivotal intermediate in steroid hormone production. nih.gov It can be converted to progesterone by the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase. wikipedia.orgnih.gov

Progesterone and its hydroxylated derivative, 17α-hydroxyprogesterone (17OHP), are key precursors in the pathway leading to this compound. The conversion of progesterone to downstream metabolites like 5α-pregnane-3,20-dione has been documented in various tissues. researchgate.netnih.govnih.gov The formation of 17OHP from progesterone is catalyzed by the enzyme 17α-hydroxylase (CYP17A1). nih.govplos.org This 17-hydroxylated form is a critical branch point, directing steroid synthesis towards glucocorticoids and androgens.

Role of Hydroxylases and Dehydrogenases in Pregnane (B1235032) Metabolism

A variety of hydroxylase and dehydrogenase enzymes are essential for the intricate modifications of the pregnane skeleton. nih.gov Key enzymes include:

17α-hydroxylase (CYP17A1): This enzyme introduces a hydroxyl group at the C17 position of pregnenolone or progesterone, producing 17α-hydroxypregnenolone and 17α-hydroxyprogesterone (17OHP), respectively. nih.govnih.gov

11β-hydroxylase (CYP11B1): This enzyme is responsible for adding a hydroxyl group at the C11 position, a crucial step in glucocorticoid synthesis. For instance, it converts 17OHP to 21-deoxycortisol (B132708). nih.gov The subsequent oxidation of this hydroxyl group would yield the 11-keto group of this compound.

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme, along with Δ5-Δ4 isomerase, converts Δ5-steroids (like pregnenolone) into Δ4-steroids (like progesterone). wikipedia.orgnih.gov The "3-hydroxy" feature of the target molecule suggests the action of a dehydrogenase working in the reverse direction or a different isomer of the enzyme.

5α-reductase (SRD5A1): This enzyme reduces the double bond at C4-C5 of Δ4 steroids like progesterone and 17OHP, creating the saturated 'pregnane' backbone. For example, it converts 17OHP to 5α-pregnan-17α-ol-3,20-dione. nih.govplos.org

Integration within Broader Steroidogenic Pathways

This compound and its close relatives are intermediates in specialized steroidogenic pathways, notably the androgen backdoor pathway and the general C21-steroid metabolism.

Contribution to the Androgen Backdoor Pathway

The androgen backdoor pathway represents an alternative route for the synthesis of the potent androgen dihydrotestosterone (B1667394) (DHT), bypassing the conventional intermediates like androstenedione (B190577) and testosterone (B1683101). nih.govwikipedia.org This pathway is particularly important during fetal development and in certain pathological conditions. wikipedia.org

The backdoor pathway typically initiates from 17OHP. plos.org A key step involves the 5α-reduction of 17OHP by 5α-reductase type 1 (SRD5A1) to form 5α-pregnan-17α-ol-3,20-dione. researchgate.netplos.org Subsequent reduction of the 3-keto group by a 3α-hydroxysteroid dehydrogenase (e.g., AKR1C2 or AKR1C4) yields 17OH-allopregnanolone. plos.org The presence of an 11-keto group in this compound suggests a variation of this pathway where an 11-hydroxylation and subsequent oxidation occur.

| Enzyme Family | Specific Enzyme | Substrate | Product | Pathway Relevance |

| Cytochrome P450 | 17α-hydroxylase (CYP17A1) | Progesterone | 17α-hydroxyprogesterone (17OHP) | Entry into backdoor pathway |

| Reductase | 5α-reductase 1 (SRD5A1) | 17α-hydroxyprogesterone (17OHP) | 5α-pregnan-17α-ol-3,20-dione | Key step in backdoor pathway |

| Dehydrogenase | 3α-hydroxysteroid dehydrogenase (AKR1C2/4) | 5α-pregnan-17α-ol-3,20-dione | 17OH-allopregnanolone | Continuation of backdoor pathway |

| Cytochrome P450 | 11β-hydroxylase (CYP11B1) | 17α-hydroxyprogesterone (17OHP) | 21-deoxycortisol | Potential step for 11-hydroxylation |

Intermediacy in C21-Steroid Hormone Metabolism

As a C21 steroid, this compound is structurally related to other important intermediates in steroid hormone metabolism. hmdb.cahmdb.ca For example, 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione is a known intermediate in the metabolism of cortisone. hmdb.ca This highlights that modifications at positions 3, 11, 17, and 20 are common in the metabolic pathways of C21 steroids. The metabolism of these steroids is crucial for producing glucocorticoids and mineralocorticoids.

Enzymatic Transformations and Metabolic Fates of this compound

Once formed, this compound can undergo further enzymatic transformations. Research on the closely related compound 17α,21-Dihydroxypregnane-3,20-dione shows that it can be converted to 3α,17α,21-Trihydroxypregnan-20-one. acs.org This suggests that a potential metabolic fate of this compound is the reduction of the 3-keto group to a 3-hydroxyl group, a reaction catalyzed by hydroxysteroid dehydrogenases.

Reductive and Oxidative Metabolic Pathways

The formation and breakdown of this compound are governed by the activity of various reductase and dehydrogenase enzymes. For instance, the related compound 5α-pregnane-3α,17α-diol-20-one is produced from 5α-pregnan-17α-ol-3,20-dione by a reductive 3α-hydroxysteroid dehydrogenase (3α-HSD). wikipedia.org This highlights the importance of such enzymes in determining the specific stereochemistry of pregnane metabolites.

The metabolism of corticosteroids can involve the conversion of a 17α,21-dihydroxypregnane-3,20-dione to a 3α,17α,21-trihydroxypregnan-20-one, indicating the action of a 3α-reductase. acs.org Similarly, 11β,21-dihydroxy-5β-pregnane-3,20-dione is converted to tetrahydrocorticosterone (B45631) by a 3α-hydroxysteroid dehydrogenase. hmdb.ca These transformations underscore the role of reductive pathways in pregnane metabolism.

Oxidative pathways also play a crucial role. For example, the oxidation of 17α,20-dihydroxypregn-4-en-3-ones, which can be side products of progesterone biotransformation, can lead to the cleavage of the C17-C20 bond, forming androst-4-ene-3,17-dione. researchgate.net This demonstrates how oxidative processes can alter the fundamental steroid skeleton.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

To increase their water solubility and facilitate excretion, steroid metabolites like this compound undergo conjugation reactions. The two primary forms of conjugation are glucuronidation and sulfation.

Glucuronidation: This process involves the attachment of a glucuronic acid moiety to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Glucuronidation is a major pathway for the elimination of a wide variety of compounds, including endogenous substances like bilirubin (B190676) and steroid hormones. nih.gov For example, pregnanediol (B26743) glucuronide is the main metabolite of progesterone. wikipedia.org The pregnane X receptor (PXR) has been identified as a key regulator of glucuronidation during pregnancy, highlighting the hormonal control of this metabolic pathway. nih.govnih.gov

Sulfation: This involves the addition of a sulfate (B86663) group. Sulfated progesterone metabolites are found in significantly increased concentrations during pregnancy. nih.gov These sulfated steroids can have biological activity, for instance, by interacting with receptors that influence glucose and lipid metabolism. nih.gov The process of sulfation can be reversed by sulfatases, and gut microbiota have been implicated in the desulfation of sulfated progesterone metabolites. nih.gov

Enzyme Kinetics and Substrate Specificity in Transformation

The transformation of pregnane steroids is highly dependent on the kinetics and substrate specificity of the enzymes involved. Enzymes exhibit specificity for their substrates, meaning they catalyze reactions with a particular molecule or a group of structurally similar molecules. jackwestin.com This specificity is determined by the three-dimensional structure of the enzyme's active site. nih.gov

Different enzymes within the same family, such as the various cytochrome P450 enzymes, can have distinct substrate preferences, leading to the production of different steroid metabolites. nih.govnih.gov For example, the enzyme DHCR7 is most efficient at reducing 7-dehydrocholesterol (B119134) but can also act on other sterols, demonstrating a range of substrate specificity. wikipedia.org The rate of enzymatic reactions is influenced by factors such as substrate concentration and the presence of inhibitors or activators.

Biochemical Implications of Altered Pregnane Metabolism

Disruptions in the normal metabolic pathways of pregnane steroids, often due to genetic enzyme deficiencies, can lead to significant alterations in steroid profiles and have profound biochemical and clinical consequences.

Consequences of Specific Enzyme Deficiencies on Steroid Profiles

Inherited metabolic disorders can result from a defective gene that leads to the absence or reduced activity of a specific enzyme. webmd.comclevelandclinic.org In the context of steroidogenesis, such deficiencies block the metabolic pathway, causing an accumulation of precursor steroids and a deficiency of the final products. nih.govuc.edunih.gov

For example:

21-hydroxylase deficiency , the most common cause of congenital adrenal hyperplasia (CAH), leads to a buildup of 17-hydroxyprogesterone and other precursors, while cortisol and aldosterone (B195564) production is impaired. nih.govnih.gov

11β-hydroxylase deficiency results in the accumulation of 11-deoxycortisol and other precursors. nih.gov

Cytochrome P450 oxidoreductase (POR) deficiency can affect multiple steroidogenic enzymes, leading to a complex pattern of steroid abnormalities. viapath.co.ukmedlineplus.gov

These altered steroid profiles are the biochemical hallmark of these disorders and are used for diagnosis. nih.govviapath.co.uk

Investigation of Endogenous Metabolite Profiles in Research Models

Studying the profiles of endogenous metabolites in research models is crucial for understanding the roles of specific steroids and the consequences of altered metabolism. Animal models, such as mice with specific gene knockouts, are invaluable for this purpose. nih.gov For instance, humanized UGT1 mice have been used to study the role of PXR in regulating glucuronidation during pregnancy. nih.gov

Metabolomics, the large-scale study of small molecules, provides a comprehensive snapshot of the metabolic state of an organism. oup.com This approach can be used to identify biomarkers for diseases and to understand the complex interplay of different metabolic pathways. oup.com For example, analyzing fecal progesterone metabolites in animals is a non-invasive method to monitor reproductive function. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for accurately measuring multiple steroid hormones and their metabolites simultaneously. noaa.gov

Chemical Synthesis and Derivatization Strategies for 3,17 Dihydroxypregnane 11,20 Dione

Total Synthesis Approaches to the Pregnane (B1235032) Skeleton and its Oxygenation Pattern

The total synthesis of a complex steroid like 3,17-Dihydroxypregnane-11,20-dione, which features a C21 pregnane skeleton with four specific oxygenation points, represents a significant challenge in organic chemistry. Constructing the tetracyclic core and installing functional groups with precise stereochemistry requires multi-step sequences. While total synthesis offers flexibility, it is often less economically viable than partial synthesis from natural products.

Key challenges in the total synthesis of this specific pregnane derivative include:

Construction of the ABCD Ring System: Building the fused four-ring system with the correct trans-trans-trans stereochemistry at the ring junctions.

Installation of the C-17 Side Chain: Introducing the 17α-hydroxy-20-oxoacetyl side chain is a critical step. Strategies often involve the addition of an acetyl or a protected two-carbon equivalent to a 17-keto steroid intermediate.

Stereocontrolled Oxygenation: The placement of hydroxyl groups at C-3 and C-17 and a ketone at C-11 requires highly selective reactions. The stereochemistry (α or β) of these groups is crucial for biological identity and function. For instance, the synthesis of a related compound, 3β,17α-dihydroxyallopregnane-11,20-dione, has been reported as part of synthetic studies towards cortisone. rsc.org

Modern synthetic methods might employ powerful reactions like the Diels-Alder cycloaddition to form the rings or organometallic coupling reactions to build the side chain. However, controlling the regioselectivity and stereoselectivity of oxygenation at non-activated carbon positions remains a formidable task, often necessitating the use of directing groups or advanced catalytic systems.

Partial Synthesis from Readily Available Steroid Precursors

Partial synthesis, which uses abundant natural steroids like progesterone (B1679170), diosgenin, or androstenedione (B190577) as starting materials, is the most common and practical route to obtaining pregnane derivatives. google.com This approach leverages the pre-existing steroid skeleton, focusing on the strategic introduction and modification of functional groups.

The precise placement of hydroxyl groups on the steroid nucleus is paramount. Given that chemical oxidation often lacks selectivity, biocatalysis using enzymes has become an indispensable tool. researchgate.net

Enzymatic Hydroxylation: Cytochrome P450 (CYP) monooxygenases are particularly effective at catalyzing C-H activation at specific, non-activated positions with high regio- and stereoselectivity. rsc.orgresearchgate.net For instance, specific CYP enzymes are known to hydroxylate steroids at various positions, including C-11 and C-17. nih.gov By selecting or engineering the appropriate enzyme, it is possible to introduce a hydroxyl group at a desired location. For example, CYP3A4 is known to primarily catalyze 6β-hydroxylation of many steroids, while CYP17A1 is responsible for 17α-hydroxylation. nih.gov Laboratory evolution techniques have been used to create mutant P450 enzymes with tailored selectivity, achieving product purities of over 95% for specific hydroxylation reactions. researchgate.netnih.gov

Chemical Hydroxylation: While more challenging, chemical methods can also be employed. These often involve multi-step sequences where a double bond is first introduced into the steroid nucleus and then subjected to oxidation (e.g., epoxidation followed by ring-opening, or hydroboration-oxidation) to install the hydroxyl group.

Once the core structure is established, a variety of functional group interconversions are used to achieve the final 3,17-dihydroxy-11,20-dione pattern.

C-3 Position: The 3-hydroxy group is typically derived from the reduction of a 3-keto group, which is common in many steroid precursors like progesterone. The stereochemical outcome of this reduction (3α or 3β) can be controlled by the choice of reducing agent. For example, the use of potassium trisiamylborohydride (KS-Selectride) has been shown to stereoselectively reduce the 3-keto group of progesterone to a 3α-hydroxy group. nih.gov Conversely, oxidation of a 3-hydroxy group to a ketone is readily achieved using reagents like chromic acid or pyridinium (B92312) chlorochromate (PCC).

C-11 Position: The 11-keto group is most often installed via oxidation of an 11-hydroxy intermediate. This hydroxyl group is typically introduced using microbial fermentation (e.g., with fungi like Aspergillus or Rhizopus) or through chemical means in a multi-step process.

C-17 and C-20 Positions: The 17α-hydroxy-20-keto side chain is a hallmark of corticosteroids and their metabolites. A common strategy involves starting with a 17-keto steroid, such as androstenedione. google.com The side chain can be built using reactions like the Wittig reaction to form a C17(20) double bond, followed by selective oxidation to generate the desired 17α-hydroxy-20-keto functionality. google.com The stereochemistry at C-17 is often established during this process. The 20-keto group can be reduced to a hydroxyl group, and the isomeric configuration (20α or 20β) can influence biological activity and is a key consideration in synthetic design. nih.gov

Table 1: Key Functional Group Interconversions in Steroid Synthesis

| Position | Transformation | Reagents/Methods | Precursor Group | Product Group |

| C-3 | Stereoselective Reduction | KS-Selectride, NaBH₄ | Ketone | Hydroxyl (α or β) |

| C-3 | Oxidation | CrO₃, PCC | Hydroxyl | Ketone |

| C-11 | Oxidation | CrO₃, PCC | Hydroxyl | Ketone |

| C-11 | Hydroxylation | Microbial Fermentation (e.g., Rhizopus) | Methylene (-CH₂-) | Hydroxyl |

| C-17 | Side Chain Construction | Wittig Reaction, Oxidation | Ketone | 17α-hydroxy-20-keto |

| C-20 | Reduction | NaBH₄ | Ketone | Hydroxyl (20α or 20β) |

Chemical Derivatization for Enhanced Analytical or Biochemical Study

Chemical derivatization of this compound is essential for its accurate quantification and characterization, particularly in complex biological matrices. Derivatization modifies the molecule's chemical properties to make it more suitable for specific analytical techniques.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for steroid analysis, but it requires analytes to be volatile and thermally stable. The polar hydroxyl groups of this compound make it non-volatile. Derivatization is used to mask these polar groups.

Acetylation: This process involves reacting the steroid's hydroxyl groups with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form ester derivatives. nih.gov Acetylation increases the volatility of the steroid for GC analysis.

Silylation: This is the most common derivatization technique for steroids. It involves replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS ethers are much more volatile and thermally stable, leading to improved chromatographic peak shape and sensitivity. They also produce characteristic fragmentation patterns in the mass spectrometer, which aids in structural identification.

Isotopically labeled versions of this compound are invaluable tools for metabolic research and for use as internal standards in quantitative mass spectrometry.

Purpose of Labeling:

Internal Standards: A known amount of a stable isotope-labeled analogue (e.g., containing ²H or ¹³C) is added to a sample at the beginning of the extraction process. nih.gov Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes in chromatography but is distinguished by its higher mass in the mass spectrometer. This allows for precise quantification by correcting for any analyte loss during sample preparation and analysis.

Tracer Studies: Administering a labeled precursor or the labeled steroid itself allows researchers to trace its metabolic fate in vivo or in vitro. youtube.com By tracking the appearance of the isotope label in various metabolites, it is possible to map metabolic pathways and quantify rates of synthesis and breakdown. youtube.commssm.edu

Synthesis of Labeled Analogues: Labeled analogues are typically prepared by modifying the partial synthesis routes using isotopically enriched reagents. For example, a deuterium (B1214612) label (²H) can be introduced by using a deuterated reducing agent (e.g., sodium borodeuteride) to reduce a ketone. A carbon-13 (¹³C) label could be incorporated by using a ¹³C-labeled building block during the construction of the C-17 side chain. Companies specializing in stable isotopes can produce a wide range of labeled compounds for research. isotope.com

Table 2: Common Derivatization and Labeling Strategies

| Strategy | Reagent/Isotope | Purpose | Analytical Technique |

| Acetylation | Acetic Anhydride | Increase volatility, create ester derivative | GC-MS |

| Silylation | BSTFA, MSTFA | Increase volatility and thermal stability, create TMS ether | GC-MS |

| Isotopic Labeling | ²H (Deuterium), ¹³C | Internal standard for quantification, metabolic tracer | LC-MS, GC-MS |

Analytical Methodologies for Research on 3,17 Dihydroxypregnane 11,20 Dione

Chromatographic Separation Techniques

Chromatography is fundamental to steroid analysis, providing the means to separate individual compounds from mixtures. The separation, characterization, and quantification of steroid metabolic profiles have evolved from early methods like paper and thin-layer chromatography to more advanced techniques such as gas and liquid chromatography coupled with mass spectrometry. oup.com

Paper Chromatography Applications in Steroid Analysis

Historically, paper chromatography was a foundational technique for the separation of steroids. nih.govresearchgate.net This method separates compounds based on their partitioning between a stationary phase (the paper, often impregnated with a non-polar solvent like propylene (B89431) glycol) and a mobile phase (a developing solvent). researchgate.net For C19 steroids, a system using propylene glycol-cyclohexane-benzene has been effective. researchgate.net The movement of each steroid, represented by its Rf value, is influenced by its functional groups; for example, the removal of a group enhances movement, while the addition of hydroxyl or keto groups generally retards it. researchgate.net

Detection of the separated steroids on the paper can be achieved through various color reactions. researchgate.net For instance, ketosteroids can be detected using reagents like acid 2,4-dinitrophenylhydrazine. researchgate.net While now largely superseded by more advanced methods, the principles of paper chromatography laid the groundwork for modern chromatographic separations of steroids. oup.comacs.org

Table 1: Examples of Solvent Systems Used in Paper Chromatography for Steroid Separation

| Stationary Phase Solvent | Mobile Phase Solvent | Steroid Class Application | Reference |

| Formamide | Benzene | Adrenal cortical steroids | researchgate.net |

| Propylene glycol | Toluene | Adrenal cortical steroids | researchgate.net |

| Propylene glycol | Benzene-cyclohexane (1:1) | C19 Steroids | researchgate.net |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Steroid Profiling

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is considered a gold standard and reference method for comprehensive urinary steroid profiling. oup.commdpi.com This technique offers unsurpassed potential for separating a multitude of steroid metabolites simultaneously in a single analytical run. thieme-connect.com GC-MS is particularly valuable for distinguishing between isomeric compounds and detecting low-abundance metabolites. oup.commdpi.com

Before analysis, steroids, which are not inherently volatile, must undergo a chemical modification process called derivatization to increase their volatility and thermal stability. oup.com A common procedure involves converting the steroids into trimethylsilyl (B98337) (TMS) derivatives. mdpi.com This allows them to travel through the GC column. The sample preparation for urinary steroid profiling typically involves solid-phase extraction, enzymatic hydrolysis to cleave conjugates, and then derivatization. mdpi.com

The derivatized mixture is injected into the GC, where compounds are separated on a capillary column before entering the mass spectrometer. oup.comwada-ama.org The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each steroid. oup.com This high specificity allows for the definitive identification and quantification of dozens of key steroids in a single analysis. mdpi.comthieme-connect.com Modern GC-MS/MS (tandem mass spectrometry) methods further enhance sensitivity and specificity, allowing for detection at very low concentrations. wada-ama.orgresearchgate.net

Table 2: Overview of a Typical GC-MS Steroid Profiling Workflow

| Step | Description | Purpose | Reference |

| 1. Sample Collection | Collection of a 24-hour urine specimen or spot urine sample. | Obtain a representative sample of excreted steroid metabolites. | thieme-connect.com |

| 2. Extraction | Solid-phase extraction (SPE) of an aliquot of the urine sample. | Isolate steroids from the complex urine matrix. | mdpi.comthieme-connect.com |

| 3. Hydrolysis | Enzymatic hydrolysis of the extract. | Cleave glucuronide or sulfate (B86663) conjugates to release free steroids. | mdpi.com |

| 4. Derivatization | Chemical conversion of steroids into volatile derivatives (e.g., TMS ethers). | Increase volatility and thermal stability for GC analysis. | oup.commdpi.com |

| 5. GC Separation | Injection into a gas chromatograph with a capillary column. | Separate the individual steroid derivatives based on their boiling points and interactions with the column. | oup.comwada-ama.org |

| 6. MS Detection | Detection and fragmentation of eluted compounds by a mass spectrometer. | Provide a mass spectrum for each compound, enabling structural identification and quantification. | oup.comthieme-connect.com |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is another powerful and widely used technique for steroid analysis. nih.govresearchgate.net It offers high sensitivity and selectivity and is complementary to GC-MS, with the advantage that it often requires less extensive sample preparation and no derivatization, which is necessary for GC-MS. nih.govljmu.ac.uk This makes it suitable for both qualitative and quantitative analysis. ljmu.ac.uk

The development of an HPLC method for a compound like 3,17-Dihydroxypregnane-11,20-dione would typically involve reverse-phase (RP) chromatography. In this mode, a non-polar stationary phase (the column) is used with a polar mobile phase. For the separation of a related steroid, 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-undecanoate, a mobile phase containing acetonitrile (B52724) and water has been used. sielc.com

Method development involves optimizing the mobile phase composition to achieve adequate separation of the target analyte from other compounds in the sample. For applications where the eluent is introduced into a mass spectrometer (LC-MS), volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com The ability to separate stereoisomers, which can be challenging, is a critical consideration in steroid analysis, and specific HPLC conditions can be developed to differentiate between isomers like the 5α and 5β forms of a pregnane (B1235032) derivative. researchgate.net

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure of a steroid. researchgate.net Techniques like mass spectrometry, infrared spectroscopy, and ultraviolet spectroscopy provide complementary information about the molecule's mass, functional groups, and electronic properties. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.netnih.gov It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to particular chemical bonds. nih.gov For this compound, IR spectroscopy would be crucial for confirming the presence of its key functional groups: hydroxyl (-OH) and ketone (C=O) groups.

The IR spectrum would be expected to show characteristic absorption bands. The hydroxyl groups would produce a broad absorption band in the region of 3200-3600 cm⁻¹, while the ketone groups at C-11 and C-20 would each produce a strong, sharp absorption band in the range of 1700-1725 cm⁻¹. wikipedia.org The precise position of these bands can provide clues about the local chemical environment, such as hydrogen bonding involving the hydroxyl groups. This technique is a standard method for the structural elucidation of newly isolated steroids and for confirming the identity of synthesized compounds. researchgate.net

Table 3: Expected IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Characteristics |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Broad, strong band |

| Carbonyl (C=O) | Stretching | 1700 - 1725 | Sharp, strong band |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural and stereochemical elucidation of pregnane steroids like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework and the spatial arrangement of atoms.

In the analysis of pregnane steroids, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while 13C NMR reveals the carbon skeleton of the molecule. ejournal.by For a complex molecule such as this compound, with its multiple stereocenters, advanced 2D NMR techniques are indispensable. ejournal.byrsc.org

Techniques like Correlation Spectroscopy (COSY) are used to identify spin-spin coupling between neighboring protons, helping to trace out the proton network within the steroid nucleus. rsc.org Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for stereochemical assignment. It identifies protons that are close in space, even if they are not directly bonded, allowing for the determination of the relative orientation of substituents and the conformation of the steroid rings. epa.gov For instance, NOE data can be used to determine the α or β orientation of hydroxyl groups and other substituents at positions C-3 and C-17. epa.gov

The chemical shifts of key carbon and proton signals are also highly indicative of the stereochemistry. For example, the chemical shifts of carbons in the D-ring and the attached side chain are sensitive to the stereochemistry at C-17. mdpi.com Researchers often compare the experimental NMR data with that of known steroid analogues or with data generated from computational models to confirm stereochemical assignments. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound, MS is critical for confirming its elemental composition and for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the molecular weight of a compound with very high accuracy, typically to within a few parts per million. nih.gov This precision allows for the confident determination of the molecular formula of the steroid. nih.gov

In addition to molecular weight determination, the fragmentation pattern of the molecule in the mass spectrometer provides a structural fingerprint. When the ionized molecule is subjected to fragmentation (for instance, through collision-induced dissociation in tandem MS), it breaks apart in a predictable manner. The resulting fragment ions are characteristic of the original structure. For pregnane steroids, common fragmentation pathways include the loss of water molecules from hydroxyl groups and cleavage of the side chain at C-17. nih.gov The analysis of these fragmentation patterns can help to confirm the presence and location of the hydroxyl and ketone functional groups on the pregnane skeleton. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for analyzing the steroid metabolome. nih.gov Prior to analysis, the steroid may be derivatized to increase its volatility for gas chromatography. usgs.gov The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of specificity for identification. nih.gov

Quantitative Methodologies for Steroid Analysis in Research Samples

Quantifying the concentration of this compound and related pregnane steroids in research samples is crucial for understanding their physiological roles and metabolic pathways. Several methodologies are available, each with its own principles, advantages, and limitations.

Colorimetric Assays and Their Specificity

Colorimetric assays represent a class of quantitative methods that rely on a chemical reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the analyte. These assays are often used for their simplicity and cost-effectiveness.

One historical example of a colorimetric reaction for steroids is the Kober reaction, which was developed for estrogenic steroids but demonstrates the general principle. oup.com This test involves heating the steroid with a strong acid, which leads to the formation of a colored solution. oup.com However, the specificity of such general acid-catalyzed reactions can be low, with other structurally similar steroids potentially producing a positive result, leading to interference. oup.com

More modern approaches, such as indicator displacement assays, have been developed to improve specificity. nih.govresearchgate.net In this type of assay, a host molecule (receptor) is bound to a colored indicator. When the target steroid is introduced, it displaces the indicator from the receptor, causing a change in color. nih.govresearchgate.net The degree of color change is related to the concentration of the steroid. The specificity of this assay is determined by the selective binding of the receptor to the target steroid. By designing receptors with high affinity for the specific structural features of this compound, a more specific colorimetric assay could be developed.

| Assay Type | Principle | Advantages | Limitations |

|---|---|---|---|

| General Acid-Catalyzed (e.g., Kober-type) | Heating with strong acid produces a colored product. oup.com | Simple, low cost. | Low specificity, potential for interference from other steroids. oup.com |

| Indicator Displacement Assay | Analyte displaces a colored indicator from a receptor molecule, causing a color change. nih.govresearchgate.net | Can be designed for higher specificity, allows for visual detection. nih.gov | Requires synthesis of a specific receptor, may still have cross-reactivity with closely related structures. |

Immunoassays for Pregnane Steroids in Research (excluding diagnostic applications)

Immunoassays are a widely used class of analytical methods that utilize the highly specific binding between an antibody and its antigen to measure the concentration of a substance. clinicaltheriogenology.net For the quantification of pregnane steroids in research, methods like enzyme-linked immunosorbent assays (ELISAs) and chemiluminescence immunoassays are common. google.comgoogle.com

These assays are typically performed in a competitive format. nih.gov In this setup, a known amount of labeled steroid (the tracer) competes with the unlabeled steroid in the research sample for a limited number of antibody binding sites. After separation of the bound and unbound steroid, the amount of tracer bound to the antibody is measured. The concentration of the steroid in the sample is inversely proportional to the signal from the tracer. nih.gov

The primary advantage of immunoassays is their high sensitivity and throughput, allowing for the analysis of a large number of samples. nih.gov However, a significant limitation is the potential for cross-reactivity. nih.gov Antibodies raised against one steroid may also bind to other structurally similar steroids or their metabolites. nih.gov This can lead to an overestimation of the concentration of the target analyte. Therefore, in a research context, it is crucial to characterize the specificity of the antibody used and to be aware of potential cross-reactants in the sample matrix. nih.gov While immunoassays are valuable for many research applications, methods with higher specificity, such as mass spectrometry, are often preferred for definitive quantification. nih.gov

| Immunoassay Type | Principle | Advantages | Limitations in Research |

|---|---|---|---|

| Competitive ELISA | Competition between unlabeled sample antigen and a labeled antigen for a limited number of antibody binding sites. nih.gov | High sensitivity, high throughput, no need for radioactive materials. tecan.com | Potential for cross-reactivity with other steroids, leading to inaccurate quantification. nih.gov |

| Chemiluminescence Immunoassay | Uses a chemiluminescent label on the antigen or antibody, with light output being measured. google.com | Very high sensitivity, wide dynamic range. | Subject to the same cross-reactivity issues as other immunoassays. nih.gov |

Radiometric and Isotope Dilution Techniques

Radiometric and isotope dilution techniques offer a high degree of accuracy and precision for the quantification of steroids in research samples. These methods involve the use of isotopically labeled versions of the analyte.

Isotope Dilution Mass Spectrometry (ID-MS) is considered a gold standard for steroid quantification. nih.gov In this technique, a known amount of an isotopically labeled internal standard (e.g., containing 13C or 2H) of this compound is added to the sample at the beginning of the extraction and purification process. usgs.govnih.gov This internal standard is chemically identical to the analyte but has a different mass. After sample preparation, the sample is analyzed by mass spectrometry (often GC-MS or LC-MS/MS). nih.govusgs.gov The ratio of the signal from the endogenous, unlabeled steroid to the signal from the labeled internal standard is used to calculate the exact concentration of the analyte in the original sample. Because the internal standard behaves identically to the analyte during sample processing, this method effectively corrects for any losses that may occur, leading to highly accurate and precise results. usgs.gov

Radioimmunoassay (RIA) is another technique that uses a radiolabeled tracer (typically with 3H or 125I). Similar to other competitive immunoassays, it involves competition between the radiolabeled steroid and the unlabeled steroid in the sample for antibody binding sites. nih.gov The amount of radioactivity in the bound fraction is then measured. While historically significant and very sensitive, the use of radioactive materials requires specialized handling and disposal, and RIA has largely been superseded by non-radioactive immunoassays and mass spectrometry-based methods in many laboratories. nih.gov

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Isotope Dilution Mass Spectrometry (ID-MS) | A known amount of an isotopically labeled internal standard is added to the sample. The ratio of the unlabeled analyte to the labeled standard is measured by MS. | High accuracy and precision (gold standard), corrects for sample loss during processing. nih.govusgs.gov | Requires a mass spectrometer and isotopically labeled standards, which can be expensive. nih.gov |

| Radioimmunoassay (RIA) | Competitive immunoassay using a radiolabeled tracer. nih.gov | High sensitivity. | Requires handling and disposal of radioactive materials, largely replaced by other methods. nih.gov |

Mechanistic Studies of 3,17 Dihydroxypregnane 11,20 Dione and Its Biological Interactions in Vitro and in Silico

Enzyme-Substrate Interactions and Kinetics Studies

The metabolism of 3,17-Dihydroxypregnane-11,20-dione is intricately linked to the activity of several key enzymes in the steroidogenic pathway.

In conditions such as 21-hydroxylase deficiency, the accumulation of 17α-hydroxyprogesterone leads to its alternative metabolism by 11β-hydroxylase (CYP11B1), resulting in the formation of this compound. wikipedia.orgkarger.comsynnovis.co.uk This compound can then serve as a substrate for 21-hydroxylase (CYP21A2) to be converted into cortisol. testcatalog.org The efficiency of these enzymatic reactions is crucial in determining the steroid profile.

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, particularly types 1 and 2, are also involved in the metabolism of C11-oxy steroids. nih.gov While specific kinetic parameters (Km, Vmax, or kcat/Km) for the direct interaction of this compound with these enzymes are not extensively detailed in the provided results, the metabolism of related C21 steroids has been studied. For instance, 11α-Hydroxyprogesterone, a related compound, is metabolized by CYP17A1. nih.gov In vitro assays in prostate cancer cell lines demonstrated that 11β,17α-dihydroxyprogesterone (21-deoxycortisol) was metabolized to C11-keto C19 steroids. nih.gov

Research on testicular adrenal rest tumors (TART) from a patient with 21-hydroxylase deficiency showed that these cells metabolize pregnenolone (B344588) and progesterone (B1679170) primarily to 17OHP, 21-deoxycortisol (B132708), 16α-hydroxyprogesterone, and 11β-hydroxyprogesterone, with minimal cortisol production. nih.gov This indicates the catalytic activity of enzymes like CYP17A1 and CYP11B1 on precursor steroids, leading to the synthesis of this compound. nih.gov

The enzymatic reactions involving this compound are dependent on specific cofactors. The hydroxylase enzymes, such as 11β-hydroxylase (CYP11B1) and 21-hydroxylase (CYP21A2), are cytochrome P450 enzymes that require NADPH as a cofactor to provide the reducing equivalents for the hydroxylation reactions. The 11β-hydroxysteroid dehydrogenase enzymes utilize NADP+ (for 11β-HSD1 reductase activity) and NAD+ (for 11β-HSD2 dehydrogenase activity) as cofactors.

Ligand-Receptor Binding Studies (In Vitro and In Silico)

The biological effects of this compound are mediated through its interaction with various steroid receptors.

In vitro studies have demonstrated that this compound can bind to and activate the glucocorticoid receptor (GR). It has been shown to possess 49% of cortisol's potency in activating the glucocorticoid receptor. researchgate.net This glucocorticoid activity could have physiological implications, especially in conditions where its levels are elevated.

Regarding the mineralocorticoid receptor (MR), studies have shown that this compound acts as a partial agonist. physiology.orgnih.gov In transactivation assays using HEK293T cells, this compound was able to transactivate the MR, although to a lesser extent than aldosterone (B195564). physiology.org Furthermore, it also exhibits antagonist properties, as it can competitively inhibit aldosterone-mediated MR activation. physiology.orgnih.gov This dual agonist/antagonist activity suggests a complex interaction with mineralocorticoid signaling. physiology.orgnih.gov The corticosteroid activity of 21-deoxycortisol is generally considered lower than that of cortisol. wikipedia.org

The binding affinity of this compound to the progesterone receptor has not been as extensively characterized in the provided search results. However, the structural similarity to progesterone suggests the potential for interaction, which would require further investigation.

Table 1: Relative Binding Affinities and Activities of this compound

| Receptor | Relative Potency/Activity | Reference |

| Glucocorticoid Receptor (GR) | 49% of cortisol's potency | researchgate.net |

| Mineralocorticoid Receptor (MR) | Partial agonist and antagonist | physiology.orgnih.gov |

In silico molecular docking studies have provided insights into the interaction of this compound with the mineralocorticoid receptor. physiology.orgnih.gov Using the X-ray structure of the human MR ligand-binding domain, this compound was docked into the binding pocket. physiology.org The modeling suggests that its partial agonist and antagonist features are due to an altered anchoring to asparagine 770 (Asn770) and an unfavorable contact with alanine (B10760859) 773 (Ala773) within the ligand-binding pocket. physiology.orgnih.gov These interactions result in a weaker stabilization of the compound within the binding pocket compared to aldosterone, which likely accounts for its lower agonistic potency and partial antagonistic character. physiology.org

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of ligand-receptor complexes. helsinki.fi While specific MD simulations for this compound with steroid receptors were not detailed in the search results, such studies on related receptors like the glucocorticoid receptor have been performed to understand the structural basis of ligand binding and receptor activation. uu.nl These computational approaches are valuable for predicting binding affinities and understanding the molecular determinants of ligand specificity and function. researchgate.net

Cellular and Subcellular Localization Studies

This compound is synthesized within the adrenal cortex, specifically in the zona fasciculata and zona reticularis where the necessary enzymes are located. wikipedia.org Its synthesis is an intracellular process occurring within the endoplasmic reticulum and mitochondria where the steroidogenic enzymes reside.

Once synthesized, this compound, like other steroids, is believed to be released from the adrenal cells into the bloodstream. In circulation, it binds to carrier proteins such as corticosteroid-binding globulin (CBG) and albumin, which affects its transport, bioavailability, and metabolism. ontosight.ai The binding to these proteins is a key factor in its distribution to target tissues.

The subcellular localization of its action is primarily determined by the location of its target receptors. The glucocorticoid and mineralocorticoid receptors are predominantly located in the cytoplasm in their inactive state, complexed with heat shock proteins. Upon ligand binding, the receptor-steroid complex translocates to the nucleus, where it binds to specific DNA sequences (hormone response elements) to regulate gene expression. Therefore, the ultimate site of action for this compound, in its capacity as a receptor ligand, is the cell nucleus. Detailed studies specifically tracking the subcellular journey of radiolabeled this compound are not extensively covered in the provided information but would follow this general paradigm for steroid hormones.

Intracellular Distribution and Transport Mechanisms

The intracellular journey of steroid molecules is fundamental to their biological activity. While direct experimental data on the specific intracellular distribution and transport mechanisms of this compound are not extensively documented in publicly available scientific literature, its behavior can be inferred from the well-established principles of steroid biology. Steroids, owing to their lipophilic nature, are generally thought to traverse cellular membranes, though the exact mechanisms can be multifaceted, involving both passive and potentially active processes. nih.govnih.gov

The classical model of steroid transport into a cell is through passive diffusion across the plasma membrane's lipid bilayer. nih.govresearchgate.net This energy-independent mechanism is driven by the concentration gradient of the steroid. Given the structural similarities of this compound to other pregnane (B1235032) steroids, it is highly probable that it can enter cells via this pathway. wikipedia.org Once inside the cell, it would be present in the cytosol. nih.gov

However, the notion of simple diffusion as the sole entry mechanism for all steroids is being increasingly challenged. nih.gov Research on various steroid hormones has pointed towards the existence of carrier-mediated transport , which can be either facilitated diffusion or active transport. nih.govnih.govnih.gov These processes involve membrane proteins that bind to the steroid and shuttle it across the membrane. Such mechanisms can offer substrate specificity and regulation, allowing for more controlled uptake into target cells. youtube.com For instance, some studies have identified specific transporters for certain steroids, which could potentially play a role in the uptake of this compound in specific tissues. nih.govoup.com

Once inside the cell, the distribution of this compound would likely not be uniform. Its subsequent localization would be dictated by its affinity for intracellular binding partners, such as metabolic enzymes and receptors. lumenlearning.com Steroid hormones are known to bind to intracellular receptors, which can be located in the cytoplasm or the nucleus. lumenlearning.comwikipedia.org Upon binding, these receptor-hormone complexes can translocate to the nucleus to exert their effects on gene expression. lumenlearning.comlibretexts.org Therefore, it is plausible that this compound could be found in the cytoplasm and/or the nucleus, depending on the cell type and the presence of specific receptors. nih.gov

Table 1: Potential Intracellular Transport and Distribution Mechanisms of this compound (Inferred)

| Mechanism | Type | Location | Key Characteristics | Putative Role for this compound |

| Passive Diffusion | Energy-Independent | Plasma Membrane | Movement down a concentration gradient; non-saturable. | Primary mode of entry into most cells due to its lipophilic steroid backbone. |

| Carrier-Mediated Transport | Energy-Dependent/Independent | Plasma Membrane | Involves specific protein transporters; can be saturable and subject to competition. | May allow for tissue-specific uptake and regulated entry into target cells. |

| Intracellular Sequestration | Binding-Dependent | Cytoplasm, Nucleus | Accumulation in specific compartments due to binding to receptors or metabolic enzymes. | Localization to sites of action (nucleus) or metabolism (endoplasmic reticulum, mitochondria). |

Role in Organelle-Specific Biochemical Processes

The biological effects of steroids are intrinsically linked to their interactions within specific cellular organelles, most notably the mitochondria and the endoplasmic reticulum, which are central hubs for steroid biosynthesis and metabolism. numberanalytics.comnumberanalytics.com While direct studies on this compound's role in organelle-specific processes are scarce, its chemical structure as a pregnane derivative provides a basis for postulating its involvement in key biochemical pathways within these compartments. wikipedia.org

The endoplasmic reticulum (ER) and mitochondria are critical sites for the enzymatic reactions that transform cholesterol into a diverse array of steroid hormones. nih.govuc.edu Many of the cytochrome P450 enzymes responsible for these conversions are located within these organelles. nih.gov It is therefore highly probable that this compound, as a metabolite or a substrate for further conversion, interacts with enzymes residing in the ER and mitochondria. explorationpub.commdpi.com The close physical association between the ER and mitochondria, known as mitochondria-associated membranes (MAMs), facilitates the efficient transfer of steroid intermediates between these two organelles, a process in which this compound could participate. explorationpub.comphysiology.org

Given that steroid hormones are known to modulate gene expression, a primary site of action for this compound is likely the nucleus . colostate.edu Upon entering the cell and binding to a specific intracellular receptor, the resulting hormone-receptor complex would translocate to the nucleus. lumenlearning.com Inside the nucleus, this complex would bind to specific DNA sequences known as hormone response elements (HREs), thereby regulating the transcription of target genes. libretexts.org This genomic pathway is a hallmark of steroid hormone action. libretexts.org

Recent research has also highlighted non-genomic actions of steroids that are initiated at the cell surface or within the cytoplasm, leading to rapid signaling events. nih.govnih.gov It is conceivable that this compound could also participate in such pathways, interacting with membrane-associated receptors or cytoplasmic signaling proteins to elicit rapid cellular responses. wikipedia.org

In silico studies, which use computational models to predict the interactions between molecules, could provide further insights into the potential biological activities of this compound. mdpi.comnih.gov Such predictive studies can help to identify potential protein targets and metabolic pathways for further experimental validation. researchgate.net

Table 2: Postulated Roles of this compound in Organelle-Specific Processes

| Organelle | Potential Role | Underlying Mechanism |

| Mitochondria | Substrate/product in steroid metabolism. | Interaction with mitochondrial steroidogenic enzymes (e.g., cytochrome P450). nih.govmdpi.com |

| Endoplasmic Reticulum | Substrate/product in steroid metabolism. | Interaction with ER-resident steroidogenic enzymes. numberanalytics.comnumberanalytics.com |

| Nucleus | Regulation of gene expression. | Binding to a nuclear receptor and subsequent interaction with hormone response elements on DNA. lumenlearning.comcolostate.edu |

| Plasma Membrane | Initiation of rapid signaling. | Binding to membrane-associated steroid receptors. nih.govnih.gov |

| Cytosol | Transport and receptor binding. | Diffusion through the cytosol and interaction with cytoplasmic receptors before nuclear translocation. nih.gov |

Future Directions and Emerging Research Avenues for 3,17 Dihydroxypregnane 11,20 Dione

Development of Novel Synthetic and Biocatalytic Methodologies

The synthesis of complex steroids like 3,17-Dihydroxypregnane-11,20-dione is a critical area of research, enabling the production of standards for analytical studies and the creation of novel analogues for therapeutic exploration. Future progress hinges on the refinement of both chemical and biological synthesis routes.

Novel chemical synthesis strategies are being developed to improve efficiency and yield. For instance, new methods for constructing the pregnane (B1235032) side chain and introducing specific functional groups, such as hydroxyl and ketone moieties, are continuously being explored. Research into the synthesis of related pregnane derivatives, such as 21-acetoxypregna-1,4,9(11)-triene-17α,21-diol-3,20-dione from 9α-hydroxyandrostenedione, highlights the potential for developing commercially viable schemes for complex corticoids. researchgate.net These approaches often focus on the strategic timing of introducing double bonds and stereocenters to maximize economic efficiency. researchgate.net

Biocatalysis, the use of enzymes or whole microorganisms for chemical transformations, offers significant advantages in steroid synthesis, including high regio- and stereoselectivity under mild reaction conditions. nih.govorientjchem.org This is particularly valuable for producing specific isomers of hydroxylated steroids. nih.gov Microorganisms like Nocardioides simplex have demonstrated the ability to perform key transformations on pregnane skeletons, such as 1(2)-dehydrogenation and deacetylation. researchgate.net The application of whole-cell biocatalysis is a well-established industrial method for synthesizing various steroidal drugs and can be adapted for the specific production or modification of this compound. orientjchem.org Future research will likely focus on discovering and engineering novel enzymes with tailored activities for more efficient and specific synthesis of pregnane derivatives.

| Methodology | Description | Potential Application for this compound | References |

| Novel Chemical Synthesis | Development of efficient, multi-step chemical reactions to construct the steroid skeleton and introduce specific functional groups. | Improved yield and cost-effectiveness for producing analytical standards and novel analogues. | researchgate.net, scispace.com |

| Whole-Cell Biocatalysis | Use of microorganisms (e.g., bacteria, fungi) to perform specific enzymatic reactions on a steroid substrate. | Highly selective hydroxylation and other modifications to produce specific isomers of the compound. | nih.gov, orientjchem.org, researchgate.net |

| Enzymatic Synthesis | Application of isolated enzymes (e.g., hydroxysteroid dehydrogenases, P450s) to catalyze key steps in the synthetic pathway. | Precise control over stereochemistry at the 3- and 17-positions. | nih.gov, mdpi.com |

Application of Advanced Omics Technologies in Pregnane Research

The "omics" revolution provides powerful tools for a systems-level understanding of biological processes. researchgate.net For pregnane research, technologies like metabolomics, lipidomics, and proteomics are crucial for elucidating the metabolic pathways, interactions, and functions of compounds such as this compound. nih.govnih.gov

Metabolomics and Lipidomics Approaches

Metabolomics and lipidomics involve the comprehensive analysis of small molecules (metabolites) and lipids in a biological sample. nih.gov These technologies are exceptionally well-suited for steroid research due to the structural similarity and vast number of intermediates and end-products in steroid metabolic pathways.

Metabolomics of the steroidome can reveal the complete profile of steroid hormones and their metabolites in biological fluids like serum and urine. nih.govnih.gov This provides a functional readout of steroidogenic and metabolic enzyme activity. nih.gov By applying mass spectrometry-based techniques, researchers can quantify this compound and related pregnanes, helping to place them within the broader network of steroid biosynthesis and catabolism. This is critical for diagnosing and understanding disorders related to steroid metabolism. nih.gov

Lipidomics , a subset of metabolomics, focuses specifically on the entire lipid profile of a cell or tissue. nih.gov Since steroids are lipids derived from cholesterol, lipidomic analyses can uncover how the metabolism of this compound is linked to broader changes in lipid pathways, such as those involving glycerolipids, sphingolipids, and fatty acids. nih.govnih.gov Advanced analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the sensitive and accurate quantification of low-abundance steroids within a complex lipid background. creative-proteomics.comcreative-proteomics.com

| Omics Technology | Focus | Application in Pregnane Research | Key Findings/Potential | References |

| Steroid Metabolomics | Comprehensive profiling of all steroids and their metabolites in a biological system. | Mapping the metabolic fate of this compound and identifying biomarkers for steroid-related diseases. | Provides insights into steroid biosynthesis, metabolism, and excretion; helps diagnose enzymatic deficiencies. | nih.gov, nih.gov |

| Lipidomics | Global analysis of lipids, including steroids, glycerolipids, and phospholipids. | Understanding the interplay between pregnane metabolism and overall cellular lipid homeostasis. | Can reveal how anabolic steroids remodel the plasma lipidome, mirroring changes in liver lipogenesis. | nih.gov, nih.gov |

Proteomics for Enzyme Identification and Characterization

Proteomics is the large-scale study of proteins, their structures, and their functions. youtube.com In the context of pregnane research, proteomics is indispensable for identifying and characterizing the enzymes responsible for the synthesis and metabolism of this compound. Steroidogenic enzymes, including cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases (HSDs), are the primary targets. nih.gov

Mass spectrometry-based proteomics can identify which steroidogenic enzymes are present in a specific tissue. youtube.comnih.gov By comparing protein expression levels between different conditions (e.g., healthy vs. diseased tissue), researchers can pinpoint enzymes whose dysregulation may affect the levels of specific pregnanes. nih.gov Furthermore, functional proteomics can provide insights into how the activity of these enzymes is regulated, for example, by post-translational modifications. youtube.com This knowledge is crucial for understanding the biochemical basis of steroid-related disorders and for identifying new drug targets.

Computational Biochemistry and Machine Learning in Steroid Research

The complexity of steroid metabolism, with its numerous interconnected pathways and feedback loops, makes it an ideal area for the application of computational and data-driven approaches.

Predictive Modeling of Metabolism and Interactions

Computational biochemistry allows for the creation of mechanistic models of steroidogenesis. nih.govnih.gov These models can simulate the flow of metabolites through the steroidogenic pathway and predict how the system will respond to various perturbations, such as enzyme inhibition by a chemical compound. nih.gov For this compound, such models could predict its formation rate from precursors and its subsequent conversion to other metabolites under different physiological conditions.

| Computational Approach | Description | Application to Steroid Research | References |

| Mechanistic Modeling | Creates a mathematical representation of the steroidogenic pathway based on known enzyme kinetics and transport processes. | Predicts concentrations of steroid hormones in response to genetic or chemical perturbations. | nih.gov |

| Machine Learning (ML) | Uses algorithms to learn patterns from large datasets of steroid profiles. | Automated interpretation of complex steroid data for disease diagnosis and biomarker discovery. | researchgate.net, news-medical.net, nih.gov |

| Deep Neural Networks (DNN) | An advanced form of machine learning capable of modeling highly complex, non-linear relationships. | Prediction of biological age and other complex physiological states based on steroid profiles. | news-medical.net |

Rational Design Principles for Steroid Analogues

Rational design combines computational modeling with chemical synthesis to create novel molecules with desired properties. tdl.orgasm.org In steroid research, this approach is used to design analogues that can act as potent and selective inhibitors or modulators of specific enzymes or receptors. tdl.org The inherent ability of the steroid scaffold to penetrate biological membranes makes it an attractive starting point for drug design. nih.gov

By using the three-dimensional structure of a target enzyme (e.g., a hydroxysteroid dehydrogenase involved in pregnane metabolism), researchers can computationally design molecules that fit perfectly into the active site, blocking its function. asm.org This structure-guided design has been used to improve the efficiency of enzymes that hydroxylate steroids and to create steroid-based inhibitors. asm.org Future research could apply these principles to develop analogues of this compound that could selectively modulate specific biological pathways for therapeutic benefit. nih.govnih.gov

Investigation of Unexplored Biological Roles and Mechanisms in Model Systems

While this compound has been identified as a metabolite in certain physiological and pathophysiological states, its specific biological roles and mechanisms of action remain largely uncharted territory. Future research is poised to pivot from simple identification to a deeper functional characterization, leveraging advanced model systems and analytical technologies to uncover its potential significance in endocrinology and beyond. The exploration of this compound is moving into a new phase, where the focus will be on understanding its interactions within complex biological systems.

A primary avenue of future investigation will be the exploration of this compound as a potential neuroactive steroid. nih.govresearchgate.net Pregnane steroids, as a class, are known to exert significant effects on the central nervous system, often through non-genomic mechanisms that involve direct modulation of neurotransmitter receptors. nih.govnih.gov Research into related pregnane metabolites, such as allopregnanolone (B1667786) and pregnenolone (B344588) sulfate (B86663), has revealed their roles in neuroprotection, mood regulation, and cognition. researchgate.netmdpi.com Given its pregnane skeleton, it is plausible that this compound could interact with receptors like GABA-A or NMDA, thereby influencing neuronal activity. mdpi.comnih.gov Future studies utilizing in vitro models, such as primary neuronal cultures or brain slice preparations from rodents, will be instrumental in testing this hypothesis. wada-ama.orgnih.gov Electrophysiological techniques, like patch-clamp recordings, could directly assess the compound's effects on ion channel function.

Another significant area for future research is the potential role of this compound in metabolic regulation. The pregnane X receptor (PXR), a nuclear receptor known for its role in xenobiotic metabolism, has also been implicated in lipid and glucose homeostasis. nih.govnih.govfrontiersin.orgfrontiersin.org Since many steroids can act as ligands for PXR, it is conceivable that this compound could modulate its activity. nih.govfrontiersin.orgfrontiersin.orgnih.gov Investigating this potential interaction in hepatic cell lines (e.g., HepG2) or in PXR-humanized mouse models could reveal a novel role for this compound in metabolic pathways. nih.gov Such studies could shed light on whether it contributes to the metabolic disturbances seen in conditions where its levels might be altered, such as congenital adrenal hyperplasia or metabolic syndrome. nih.govnih.gov

The advancement of high-throughput screening (HTS) and sophisticated mass spectrometry techniques offers powerful tools to accelerate the discovery of the biological functions of this compound. nih.govchromatographyonline.comnih.govendocrine-abstracts.org HTS assays can be employed to screen the compound against a wide array of cellular targets, including a broad panel of nuclear receptors and other potential binding proteins. nih.govnih.gov This unbiased approach could rapidly identify novel molecular interactions that would otherwise be missed. Furthermore, advanced mass spectrometry-based steroid profiling can provide a more comprehensive picture of the metabolic context in which this compound is produced and its downstream metabolites. endocrine-abstracts.orgnih.govnih.govmdpi.com This "steroidomic" approach, applied to various in vitro and in vivo models, will be crucial for building a more complete understanding of its metabolic network and potential biological relevance. nih.govnih.gov

The development and application of novel in vitro models will be central to elucidating the specific mechanisms of action of this compound. Three-dimensional (3D) cell cultures and organ-on-a-chip systems, for instance, can provide a more physiologically relevant environment compared to traditional 2D cell cultures. nih.gov These models can be used to study the compound's effects on tissue-specific functions, such as steroidogenesis in adrenal or gonadal cell models, or its influence on inflammatory responses in immune cell co-culture systems. wada-ama.orgnih.govnih.gov The use of such advanced models will facilitate more accurate predictions of the in vivo effects of this compound.

Interactive Data Table: Potential Research Areas and Model Systems for this compound

| Potential Biological Role | Proposed Model System | Key Investigative Techniques | Potential Endpoints to Measure |

| Neuroactivity | Primary neuronal cultures, brain slices | Electrophysiology (Patch-clamp) | Modulation of GABA-A or NMDA receptor currents |

| Metabolic Regulation | Hepatic cell lines (e.g., HepG2), PXR-humanized mice | Reporter gene assays, gene expression analysis (qPCR, RNA-seq) | PXR activation, changes in expression of metabolic enzymes |

| Endocrine Disruption | 3D adrenal/gonadal cell co-cultures | Steroid profiling (LC-MS/MS), gene expression analysis | Alterations in steroid hormone biosynthesis pathways |

| Anti-inflammatory Effects | Macrophage cell lines (e.g., RAW 264.7) | Cytokine profiling (ELISA, multiplex assays) | Reduction in pro-inflammatory cytokine production |

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for confirming the stereochemistry of 3,17-Dihydroxypregnane-11,20-dione?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on hydroxyl and ketone groups. X-ray crystallography can resolve stereochemical ambiguity, particularly for the 3α,5β,17α configurations . Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) confirms the molecular formula (C₂₁H₃₂O₄, MW 348.4764) and isotopic patterns .

Q. How can researchers synthesize this compound in a laboratory setting?

- Methodological Answer : Start with pregnane derivatives (e.g., 17α-hydroxyprogesterone) as precursors. Use regioselective oxidation (e.g., Jones reagent) to introduce the 11-keto group. Enzymatic hydroxylation or microbial biotransformation (e.g., Rhizopus spp.) can achieve stereospecific 3α- and 17α-hydroxylation . Purify intermediates via column chromatography (silica gel, chloroform/methanol gradients) and verify purity via HPLC with UV detection at 240 nm .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Store the compound in airtight, light-resistant containers at −20°C to prevent thermal degradation and oxidation. Monitor stability using accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Avoid aqueous solutions at neutral/basic pH, as the 11-keto group may undergo enolization .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer : Employ design of experiments (DoE) to evaluate reaction parameters (temperature, solvent polarity, catalyst loading). For example, use a central composite design to optimize microbial hydroxylation efficiency. Incorporate process analytical technology (PAT), such as in-line FTIR, to monitor reaction progress and terminate at peak yield .

Q. What strategies resolve contradictions in structural data (e.g., CAS 566-03-0 vs. 641-78-1) for this compound?

- Methodological Answer : Cross-validate using stereochemical descriptors (IUPAC names, InChIKeys) and spectral databases. For CAS 566-03-0 (3α,5β), compare experimental NMR data (e.g., δ 0.68 ppm for C18-CH₃) with computed spectra from quantum mechanical tools (Gaussian 16). For CAS 641-78-1 (3α,5β,17α), confirm via single-crystal X-ray diffraction .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Develop a validated LC-MS/MS method with deuterated internal standards (e.g., D4-labeled analogs). Assess linearity (1–100 ng/mL), precision (CV < 15%), and recovery (>85%) in biological samples. Use matrix-matched calibration curves to account for ion suppression/enhancement .

Q. What computational approaches predict the biological activity of this compound and its analogs?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against steroid receptors (e.g., glucocorticoid receptor PDB: 1P93). Use QSAR models trained on corticosterone derivatives to predict binding affinity. Validate with in vitro assays (e.g., luciferase reporter gene assays in HEK293 cells) .

Q. How do environmental factors (pH, temperature) influence the degradation pathways of this compound?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h), then identify degradation products (e.g., 11-dehydro derivatives) via UPLC-QTOF-MS.

- Oxidative stress : Expose to 3% H₂O₂, monitor peroxide-mediated cleavage of the pregnane backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.